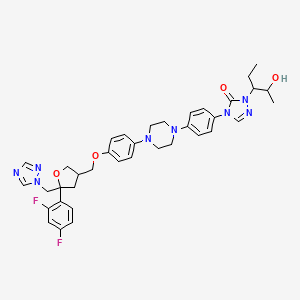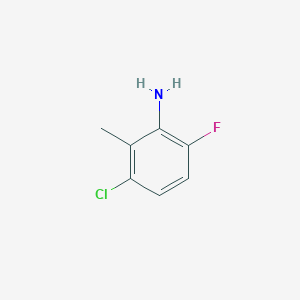
(4-Amino-2-methoxy-5-nitrophenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Amino-2-methoxy-5-nitrophenyl)methanol is an organic compound with the molecular formula C8H10N2O4 It is characterized by the presence of an amino group, a methoxy group, and a nitro group attached to a benzene ring, along with a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-2-methoxy-5-nitrophenyl)methanol typically involves multiple steps. One common method starts with the nitration of 2-methoxyaniline to introduce the nitro group. This is followed by the reduction of the nitro group to an amino group using a reducing agent such as tin(II) chloride or iron in the presence of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and automated systems are often employed to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Amino-2-methoxy-5-nitrophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Tin(II) chloride or iron in hydrochloric acid.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: 4-Amino-2-methoxy-5-nitrobenzoic acid.
Reduction: 4-Amino-2-methoxy-5-aminophenylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(4-Amino-2-methoxy-5-nitrophenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of (4-Amino-2-methoxy-5-nitrophenyl)methanol is primarily related to its functional groups. The amino group can interact with biological molecules through hydrogen bonding and nucleophilic attack. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components. The methoxy group can influence the compound’s solubility and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-5-nitrophenylmethanol: Lacks the amino group, making it less reactive in nucleophilic substitution reactions.
4-Amino-2-methoxyphenol: Lacks the nitro group, affecting its redox properties.
4-Amino-2-nitrophenol: Lacks the methanol group, influencing its solubility and reactivity.
Uniqueness
(4-Amino-2-methoxy-5-nitrophenyl)methanol is unique due to the combination of its functional groups, which confer a distinct set of chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C8H10N2O4 |
|---|---|
Poids moléculaire |
198.18 g/mol |
Nom IUPAC |
(4-amino-2-methoxy-5-nitrophenyl)methanol |
InChI |
InChI=1S/C8H10N2O4/c1-14-8-3-6(9)7(10(12)13)2-5(8)4-11/h2-3,11H,4,9H2,1H3 |
Clé InChI |
HPMCJTCEHOQEAK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1CO)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


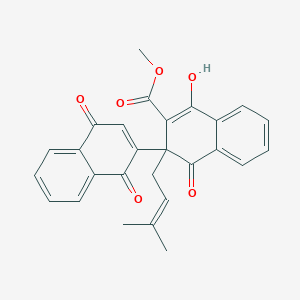
![2,5,6,10,10,14,21-Heptamethyl-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-17-ene-11,22-dione](/img/structure/B15093084.png)
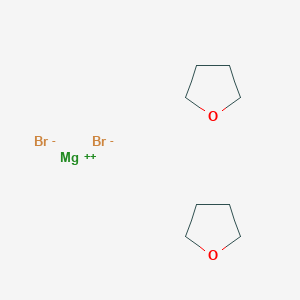
![Boronic acid, B-[4-(3-pyridinyl)-2-thienyl]-](/img/structure/B15093097.png)
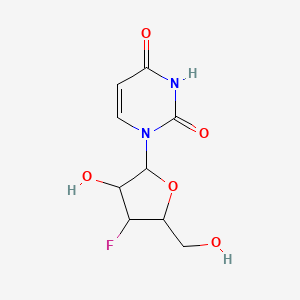
![2-[(2,2,2-Trifluoro-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B15093115.png)

![[2-(9h-Fluoren-9-ylmethoxycarbonylamino)ethylamino]acetic acid methyl ester hydrochloride](/img/structure/B15093127.png)

![1H-Pyrido[3,4-b]indole-1,3 4(2H,9H)-trione](/img/structure/B15093138.png)
![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxan-4-ol](/img/structure/B15093153.png)

